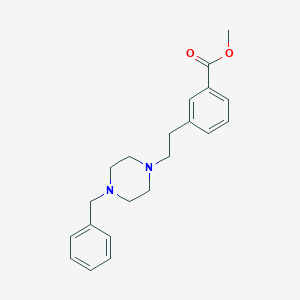
4-Dehydroxy-5-hydroxy Ritonavir
Übersicht
Beschreibung
Ritonavir is a potent inhibitor of HIV-1 protease, playing a crucial role in the maturation of virions and their infectivity. It has been shown to have significant antiviral effects, leading to reductions in plasma viremia and increases in CD4 cell counts in patients with HIV-1 infection . Ritonavir's high oral bioavailability and its ability to inhibit cytochrome P450 3A4 (CYP3A4) make it a valuable component in HIV therapy, as it can enhance the pharmacokinetics of other anti-HIV drugs .
Synthesis Analysis
The synthesis of ritonavir involves a stereoselective process that yields hydroxyethylene dipeptide isosteres, which are crucial for its inhibitory activity against HIV protease. The synthesis route includes the Horner-Emmons olefination of phosphonates derived from alpha-amino acids, followed by reduction and epoxidation to produce enantiomerically pure intermediates. These intermediates are then converted into the diamino alcohol core of ritonavir through selective protection and further elaboration .
Molecular Structure Analysis
Ritonavir's molecular structure is characterized by the presence of a diamino alcohol core, which is essential for its activity as a protease inhibitor. The structure-activity relationship studies that led to ritonavir's development showed that peripheral heterocyclic groups designed to decrease the rate of hepatic metabolism resulted in improved pharmacokinetic properties. The optimization of hydrophobic interactions within the HIV protease active site was a key factor in achieving the high potency of ritonavir .
Chemical Reactions Analysis
Ritonavir interacts with human drug-metabolizing enzyme CYP3A4, and its analogs have been designed to understand this interaction better. The structure-function relationships of these analogs reveal that the ligand binding and inhibitory mechanism are influenced by the side group functionalities. The presence of a strong H-bond with Ser119 is crucial for potent CYP3A4 inhibition. Ritonavir's analogs demonstrate that the R1-side group substituents and the R2 position play significant roles in the inhibitory potency and binding strength .
Physical and Chemical Properties Analysis
Ritonavir is highly bound to plasma proteins and has a clinically relevant half-life of about 3 to 5 hours. It is primarily metabolized by CYP3A4 and to a lesser extent by CYP2D6. The drug's pharmacokinetics are relatively linear after multiple doses, and it is known to inhibit CYP3A metabolism significantly, affecting the pharmacokinetics of other drugs. Ritonavir's ability to induce metabolic enzymes complicates the prediction of drug interactions, especially for drugs metabolized by multiple enzymes .
Relevant Case Studies
In clinical studies, ritonavir has shown potent antiviral effects, with substantial decreases in plasma viremia and significant elevations in CD4 cell counts. These effects have been correlated with plasma concentrations, forming the basis for dual protease inhibitor regimens that provide potent drugs at reduced doses and less frequent dosage intervals. Such combination treatments have resulted in potent and sustained clinical activity . Additionally, ritonavir has demonstrated cytoprotective effects, protecting hippocampal neurons against oxidative stress-induced apoptosis, which suggests potential applications beyond HIV therapy .
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Industrieanwendungen
Ritonavir wurde in der pharmazeutischen Industrie eingesetzt, um Probleme im Zusammenhang mit Polymorphie zu lösen . Die Kontrolle der kristallinen Form oder Struktur von Feststoffen sollte in der pharmazeutischen Industrie sorgfältig bewertet werden, da Polymorphe trotz gleicher chemischer Zusammensetzung unterschiedliche physikalisch-chemische Eigenschaften aufweisen .
Medikamentenverstärkung
Ritonavir ist der stärkste Cytochrom P450 (CYP) 3A4-Inhibitor, der klinisch eingesetzt wird, und wird häufig als Booster für Medikamente mit geringer oraler Bioverfügbarkeit aufgrund einer CYP3A4-vermittelten Biotransformation eingesetzt . Dies wird bei der Behandlung von HIV (z. B. Lopinavir/Ritonavir) und in jüngerer Zeit von COVID-19 (Paxlovid oder Nirmatrelvir/Ritonavir) beobachtet .
Herstellung amorpher Feststoffdispersionen
In einer Studie wurde das KinetiSol®-Verfahren verwendet, um eine amorphe Feststoffdispersion von Ritonavir mit einer doppelten Medikamentenbeladung gegenüber der handelsüblichen Form von Ritonavir herzustellen . Die Zusammensetzung wurde anschließend zu einer Tabletten-Darreichungsform weiterentwickelt .
Wirkmechanismus
Target of Action
4-Dehydroxy-5-hydroxy Ritonavir, also known as Ritonavir 4-hydroxy isomer, primarily targets the HIV-1 protease enzyme . This enzyme plays a crucial role in the reproductive cycle of HIV, as it cleaves the structural and replicative proteins that arise from major HIV genes .
Mode of Action
Ritonavir inhibits the HIV-1 protease enzyme, which normally cleaves the structural and replicative proteins that arise from major HIV genes, such as gag and pol . By inhibiting this enzyme, Ritonavir prevents the maturation of infectious viral particles .
Biochemical Pathways
Ritonavir’s action affects the biochemical pathways of HIV replication. By inhibiting the HIV-1 protease enzyme, Ritonavir prevents the cleavage of the gag-pol polyprotein, which is essential for the production of mature, infectious viral particles . This disruption in the viral replication process helps control the spread of the virus.
Pharmacokinetics
Ritonavir is a potent inhibitor of the cytochrome P450 3A4 enzyme (CYP3A4), which is involved in the metabolism of many drugs . By inhibiting CYP3A4, Ritonavir increases the peak and trough plasma drug concentrations of other protease inhibitors, enhancing their overall drug exposure . This property of Ritonavir is often utilized to boost the effectiveness of other antiretroviral drugs .
Result of Action
The primary result of Ritonavir’s action is the prevention of HIV replication. By inhibiting the HIV-1 protease enzyme, Ritonavir prevents the maturation of infectious viral particles, thereby controlling the spread of the virus and improving patient outcomes .
Action Environment
The action of Ritonavir can be influenced by various environmental factors. For instance, the presence of other drugs can affect Ritonavir’s efficacy due to potential drug-drug interactions . As Ritonavir is a potent inhibitor of CYP3A4, it can significantly increase the plasma concentrations of other drugs metabolized by this enzyme, potentially leading to adverse effects . Therefore, careful consideration must be given to the patient’s medication regimen when Ritonavir is prescribed.
Safety and Hazards
Zukünftige Richtungen
The future directions of Ritonavir 4-hydroxy isomer research involve the application of multi-scale modelling workflows to characterize polymorphism in Ritonavir with regard to its stability, bioavailability, and processing . This will help to unpick the complex structural chemistry that underpins polymorphic behavior of this representative API .
Eigenschaften
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2S,4S,5S)-4-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(39-29)25(3)4)34(45)41-31(17-27-14-10-7-11-15-27)32(44)18-28(16-26-12-8-6-9-13-26)40-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,40,47)(H,41,45)(H,42,46)/t28-,31-,32-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNXMJYSOAQBMK-XGKFQTDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48N6O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174138 | |
| Record name | Ritonavir 4-hydroxy isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
720.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
202816-62-4 | |
| Record name | Ritonavir 4-hydroxy isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202816624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ritonavir 4-hydroxy isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RITONAVIR 4-HYDROXY ISOMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA8V47KHDS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B137670.png)
![1-(4-Methoxyphenyl)-2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethanone](/img/structure/B137672.png)


![1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B137681.png)
![(2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol](/img/structure/B137691.png)



![N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N'-ethylthiourea](/img/structure/B137704.png)


